3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-16-9-11-18(12-10-16)31-26(32)19-7-5-6-8-20(19)28-27(31)37-15-23-29-25(30-36-23)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZJBZBFWVQXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the reaction of an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.
Coupling of the Quinazolinone and Oxadiazole Moieties: The final step involves the coupling of the quinazolinone core with the 1,2,4-oxadiazole moiety through a sulfanyl linkage. This can be achieved by reacting the quinazolinone derivative with a suitable thiol or disulfide compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under appropriate conditions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Cyclization: Acidic or basic catalysts, heat, and solvents such as toluene or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups.
Cyclization: Fused ring systems with enhanced stability and biological activity.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : It may induce apoptosis in cancer cells by inhibiting specific enzymes or interacting with cellular receptors, leading to reduced tumor growth.
- Anti-inflammatory Effects : The compound can modulate inflammatory pathways, potentially alleviating symptoms associated with inflammation.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
Case Studies and Research Findings
- Anticancer Activity Study : A study demonstrated that derivatives of quinazolinone exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Anti-inflammatory Research : Research indicated that compounds similar to 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one effectively reduced inflammatory markers in vitro.
- Antimicrobial Efficacy : Preliminary assessments showed promising results against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biological processes, leading to the modulation of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in biological effects.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.
Anti-inflammatory Effects: The compound may modulate the production of inflammatory mediators, leading to reduced inflammation and associated symptoms.
Comparison with Similar Compounds
Structural Analogues of Quinazolin-4-one Derivatives
Key Observations :
- Trimethoxyphenyl vs. Fluorophenyl/Chlorophenyl : The 3,4,5-trimethoxyphenyl group in the target compound (vs. halogenated phenyl groups in ) likely enhances π-π stacking and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., tubulin binding in cancer) .
1,2,4-Oxadiazole Derivatives
Key Observations :
- Trimethoxyphenyl in Oxadiazoles : Both the target compound and share the 3,4,5-trimethoxyphenyl group, which is linked to antitubulin activity in cancer research.
- Sulfanyl vs. Allylsulfanyl : The allylsulfanyl group in may confer higher reactivity but lower stability compared to the methylsulfanyl bridge in the target compound.
Biological Activity
The compound 3-(4-methylphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring and the sulfenyl group are particularly noteworthy as they are often associated with enhanced pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, various derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The reported IC50 values for these derivatives range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | A549 | 2.41 | |
| Doxorubicin | MCF-7 | 15.63 |
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in drug metabolism. For example, oxadiazole derivatives have been studied for their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism . The inhibition of CYP enzymes can lead to significant drug-drug interactions, impacting therapeutic efficacy and safety.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to increase apoptosis in cancer cells significantly.
- Enzyme Interaction : The oxadiazole ring may interact with active sites of metabolic enzymes, altering their function and leading to reduced drug clearance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.
Study on Anticancer Efficacy
In a recent study evaluating a series of oxadiazole derivatives including the target compound, researchers observed that specific modifications in the phenyl rings enhanced anticancer activity. The study utilized MTT assays to determine cell viability post-treatment and flow cytometry for apoptosis assessment .
Results Summary:
- Compound E showed an IC50 value of 0.65 µM against MCF-7 cells.
- Flow cytometry results indicated a significant increase in early apoptotic cells following treatment with the compound.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Preliminary assessments suggest favorable solubility and permeability characteristics; however, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical application.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this quinazolinone-oxadiazole hybrid compound, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine, followed by sulfanyl group introduction through nucleophilic substitution. Reflux conditions in polar aprotic solvents (e.g., ethanol or methanol) are commonly employed, with reaction times optimized between 6–12 hours. Temperature control (70–90°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for oxadiazole precursors) are critical for achieving yields >70%. Purity is confirmed via TLC and recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and hybridization states. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (XRD) provides bond lengths and angles, resolving ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like MCF-7). Enzyme inhibition studies (e.g., acetylcholinesterase or COX-2) using spectrophotometric methods can identify mechanistic targets. Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are essential for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the final product?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can optimize reflux time (4–16 hours) and solvent ratio (ethanol:water, 3:1 to 1:1). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC resolves co-eluting impurities. Kinetic studies (monitoring by LC-MS) identify side reactions, such as oxadiazole ring degradation under prolonged heating .
Q. What advanced techniques elucidate the mechanism of action for this compound’s biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or tubulin. Surface plasmon resonance (SPR) quantifies real-time protein-ligand interactions (KD values). For cellular mechanisms, RNA-seq or proteomics (LC-MS/MS) identifies differentially expressed pathways. Fluorescence polarization assays measure competitive displacement of known inhibitors (e.g., ATP in kinase assays) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform meta-analysis to assess variability in assay protocols (e.g., incubation time, cell passage number). Validate conflicting results using orthogonal methods: if antimicrobial activity is disputed, combine disk diffusion with live-cell imaging (time-lapse microscopy). Control for compound stability (e.g., HPLC purity checks post-assay) and batch-to-batch variability. Collaborative inter-laboratory studies enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
